Methyl 8-[4-(2-amino-2-oxoethyl)phenoxy]octanoate
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Overview
Description
Methyl 8-[4-(2-amino-2-oxoethyl)phenoxy]octanoate is an organic compound with a complex structure that includes an ester functional group, a phenoxy group, and an amino-oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-[4-(2-amino-2-oxoethyl)phenoxy]octanoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the esterification of 8-hydroxyoctanoic acid with methanol in the presence of an acid catalyst to form methyl 8-hydroxyoctanoate. This intermediate is then reacted with 4-(2-amino-2-oxoethyl)phenol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-[4-(2-amino-2-oxoethyl)phenoxy]octanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Methyl 8-[4-(2-amino-2-oxoethyl)phenoxy]octanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of Methyl 8-[4-(2-amino-2-oxoethyl)phenoxy]octanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenoxy group can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 8-[4-(2-hydroxyethyl)phenoxy]octanoate
- Methyl 8-[4-(2-methoxyethyl)phenoxy]octanoate
- Methyl 8-[4-(2-chloroethyl)phenoxy]octanoate
Uniqueness
Methyl 8-[4-(2-amino-2-oxoethyl)phenoxy]octanoate is unique due to the presence of both an amino group and an oxo group in its structure. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various research and industrial applications.
Properties
CAS No. |
89790-20-5 |
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Molecular Formula |
C17H25NO4 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
methyl 8-[4-(2-amino-2-oxoethyl)phenoxy]octanoate |
InChI |
InChI=1S/C17H25NO4/c1-21-17(20)7-5-3-2-4-6-12-22-15-10-8-14(9-11-15)13-16(18)19/h8-11H,2-7,12-13H2,1H3,(H2,18,19) |
InChI Key |
BTIWWALIMBCCAY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCOC1=CC=C(C=C1)CC(=O)N |
Origin of Product |
United States |
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